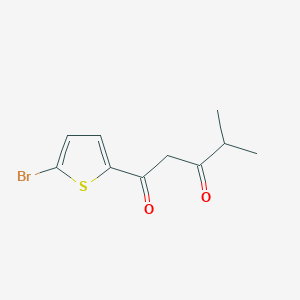

1-(5-Bromothiophen-2-yl)-4-methylpentane-1,3-dione

Description

1-(5-Bromothiophen-2-yl)-4-methylpentane-1,3-dione is a diketone derivative featuring a brominated thiophene ring. Thiophene-based compounds are known for their electron-rich aromatic systems, which are critical in organic electronics and pharmaceuticals. The bromine substituent likely enhances electrophilic reactivity and influences solubility compared to non-halogenated analogs.

Properties

Molecular Formula |

C10H11BrO2S |

|---|---|

Molecular Weight |

275.16 g/mol |

IUPAC Name |

1-(5-bromothiophen-2-yl)-4-methylpentane-1,3-dione |

InChI |

InChI=1S/C10H11BrO2S/c1-6(2)7(12)5-8(13)9-3-4-10(11)14-9/h3-4,6H,5H2,1-2H3 |

InChI Key |

LHPOMACJHDTLHC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(=O)CC(=O)C1=CC=C(S1)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromothiophen-2-yl)-4-methylpentane-1,3-dione can be achieved through several synthetic routes. One common method involves the bromination of thiophene followed by the introduction of the 4-methylpentane-1,3-dione moiety. The reaction typically proceeds under mild conditions using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out in an inert solvent such as dichloromethane or chloroform at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as column chromatography and recrystallization, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromothiophen-2-yl)-4-methylpentane-1,3-dione undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 5-position of the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction Reactions: Reduction of the carbonyl groups in the 1,3-dione moiety can lead to the formation of corresponding alcohols.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF).

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Substitution Reactions: Products include various substituted thiophene derivatives.

Oxidation Reactions: Products include sulfoxides and sulfones.

Reduction Reactions: Products include alcohols derived from the reduction of the 1,3-dione moiety.

Scientific Research Applications

1-(5-Bromothiophen-2-yl)-4-methylpentane-1,3-dione has several scientific research applications:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

Materials Science: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 1-(5-Bromothiophen-2-yl)-4-methylpentane-1,3-dione depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The bromine atom and the thiophene ring play crucial roles in the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

1-(4-Fluorophenyl)-4-methylpentane-1,3-dione (CAS 114433-94-2)

Molecular Formula : C₁₂H₁₃FO₂

Molecular Weight : 208.23 g/mol

Physical Properties :

- Boiling Point: 300.4°C at 760 mmHg

- Density: 1.103 g/cm³

- Appearance: Light yellow liquid or white crystalline solid (discrepancy noted, possibly due to purity or measurement conditions) Applications:

- Intermediate in Rosuvastatin synthesis .

- Used in pharmaceuticals, electronics, and plastics due to thermal stability (stable in extreme environments) .

Key Features : - High thermal and chemical resistance .

- Low environmental impact, aligning with sustainable practices .

1-(Furan-2-yl)-4-methylpentane-1,3-dione

Molecular Formula : C₁₀H₁₂O₃

Molecular Weight : 180.20 g/mol

Physical Properties :

1-(4-Chlorophenyl)-4-methylpentane-1,3-dione (CID 63319517)

Molecular Formula : C₁₂H₁₃ClO₂

Molecular Weight : 224.68 g/mol

Structural Features :

1-(4-Bromo-2-fluorophenyl)pentan-1-one (CAS 1311197-91-7)

Comparative Analysis Table

Research Findings and Implications

- Electronic Effects : The bromothiophene moiety in the target compound likely improves π-conjugation compared to phenyl or furan derivatives, making it suitable for optoelectronic applications.

- Solubility and Reactivity : Bromine’s larger atomic size may reduce solubility in polar solvents compared to fluorine analogs but enhance electrophilic substitution rates .

- Thermal Stability : Fluorophenyl analogs exhibit stability up to 300°C , suggesting bromothiophene derivatives may have comparable or slightly lower stability due to bromine’s weaker C-Br bond.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.